molecular formula C8H14N4 B12971214 (1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine

(1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine

Cat. No.: B12971214
M. Wt: 166.22 g/mol
InChI Key: KZAROZUKBYUMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine is a chemical compound that belongs to the class of cyclohexanamines. This compound features a cyclohexane ring substituted with an amine group and a triazole ring. The stereochemistry of the compound is specified by the (1S,4S) configuration, indicating the spatial arrangement of the substituents on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine typically involves the following steps:

    Formation of the Cyclohexane Ring: Starting from a suitable precursor, the cyclohexane ring is constructed through cyclization reactions.

    Introduction of the Amine Group: The amine group is introduced via amination reactions, often using reagents such as ammonia or amines under catalytic conditions.

    Attachment of the Triazole Ring:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions. Its triazole ring can mimic natural substrates, making it useful in probing biological pathways.

Medicine

In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as receptors or enzymes, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine involves its interaction with molecular targets such as enzymes, receptors, or proteins. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The cyclohexane ring provides structural stability, while the amine group can participate in proton transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine: A stereoisomer with different spatial arrangement.

    4-(1H-1,2,4-Triazol-1-yl)cyclohexanol: A compound with a hydroxyl group instead of an amine.

    4-(1H-1,2,4-Triazol-1-yl)cyclohexanone: A compound with a ketone group instead of an amine.

Uniqueness

(1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine is unique due to its specific stereochemistry and combination of functional groups. The (1S,4S) configuration provides distinct spatial properties, while the triazole and amine groups offer versatile reactivity.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

4-(1,2,4-triazol-1-yl)cyclohexan-1-amine

InChI

InChI=1S/C8H14N4/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h5-8H,1-4,9H2

InChI Key

KZAROZUKBYUMDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2C=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.